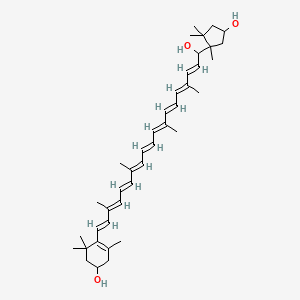
Capsanthol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
beta,kappa-Carotene-3,3’,6’-triol: is a naturally occurring carotenoid with the molecular formula C40H58O3. Carotenoids are pigments found in plants and some other photosynthetic organisms, and they play a crucial role in the photosynthetic process. This compound is characterized by its vivid color and its structure, which includes three hydroxyl groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of beta,kappa-Carotene-3,3’,6’-triol typically involves the oxidation of beta-carotene. The process can be carried out using various oxidizing agents under controlled conditions to ensure the selective formation of the triol. The reaction conditions often include specific temperatures, solvents, and catalysts to optimize yield and purity.
Industrial Production Methods: Industrial production of beta,kappa-Carotene-3,3’,6’-triol may involve biotechnological approaches, such as the use of genetically modified microorganisms that can produce carotenoids. These microorganisms are cultured in large bioreactors, and the carotenoids are extracted and purified through a series of chemical processes.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: beta,kappa-Carotene-3,3’,6’-triol can undergo further oxidation to form various oxidized derivatives.
Reduction: The compound can be reduced to form less oxidized carotenoids.
Substitution: The hydroxyl groups in beta,kappa-Carotene-3,3’,6’-triol can participate in substitution reactions to form esters or ethers.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, ozone, and other strong oxidizers.
Reducing Agents: Sodium borohydride, hydrogen gas with a catalyst.
Substitution Reagents: Acyl chlorides, alkyl halides.
Major Products:
Oxidation Products: Various oxidized carotenoids.
Reduction Products: Less oxidized carotenoids.
Substitution Products: Esters and ethers of beta,kappa-Carotene-3,3’,6’-triol.
Wissenschaftliche Forschungsanwendungen
Chemistry: beta,kappa-Carotene-3,3’,6’-triol is used as a model compound in studies of carotenoid chemistry, including investigations into the mechanisms of carotenoid oxidation and reduction.
Biology: In biological research, beta,kappa-Carotene-3,3’,6’-triol is studied for its role in photosynthesis and its antioxidant properties. It is also used in studies of carotenoid metabolism in various organisms.
Medicine: The compound is investigated for its potential health benefits, including its antioxidant activity and its role in preventing oxidative stress-related diseases.
Industry: beta,kappa-Carotene-3,3’,6’-triol is used as a natural colorant in the food and cosmetic industries. Its vivid color and antioxidant properties make it a valuable additive in various products.
Wirkmechanismus
beta,kappa-Carotene-3,3’,6’-triol exerts its effects primarily through its antioxidant activity. It can scavenge free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. The compound interacts with molecular targets such as lipid membranes and proteins, stabilizing them and preventing oxidative degradation.
Vergleich Mit ähnlichen Verbindungen
beta-Carotene: A precursor to beta,kappa-Carotene-3,3’,6’-triol, lacking the hydroxyl groups.
Astaxanthin: Another carotenoid with similar antioxidant properties but a different structure.
Lutein: A carotenoid with hydroxyl groups at different positions.
Uniqueness: beta,kappa-Carotene-3,3’,6’-triol is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties. Its structure allows for specific interactions with biological molecules, making it a valuable compound in various research and industrial applications.
Eigenschaften
CAS-Nummer |
33981-79-2 |
|---|---|
Molekularformel |
C40H58O3 |
Molekulargewicht |
586.9 g/mol |
IUPAC-Name |
4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-19-hydroxy-19-(4-hydroxy-1,2,2-trimethylcyclopentyl)-3,7,12,16-tetramethylnonadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-3,5,5-trimethylcyclohex-3-en-1-ol |
InChI |
InChI=1S/C40H58O3/c1-29(17-13-19-31(3)21-23-36-33(5)25-34(41)26-38(36,6)7)15-11-12-16-30(2)18-14-20-32(4)22-24-37(43)40(10)28-35(42)27-39(40,8)9/h11-24,34-35,37,41-43H,25-28H2,1-10H3/b12-11+,17-13+,18-14+,23-21+,24-22+,29-15+,30-16+,31-19+,32-20+ |
InChI-Schlüssel |
SLVPCYNKKSBCNL-DKLMTRRASA-N |
SMILES |
CC1=C(C(CC(C1)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC(C2(CC(CC2(C)C)O)C)O)C)C |
Isomerische SMILES |
CC1=C(C(CC(C1)O)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C(C2(CC(CC2(C)C)O)C)O)/C)/C |
Kanonische SMILES |
CC1=C(C(CC(C1)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC(C2(CC(CC2(C)C)O)C)O)C)C |
Synonyme |
capsanthol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



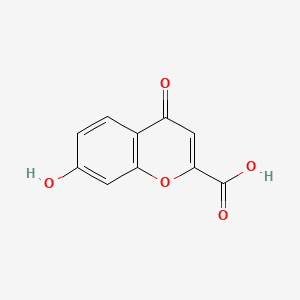

![(4S,7S,12bR)-7-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]-6-oxo-2,3,4,7,8,12b-hexahydro-1H-pyrido[2,1-a][2]benzazepine-4-carboxylic acid](/img/structure/B1237309.png)
![(1S,7E,11S)-4,8-dimethyl-12-methylidene-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-13-one](/img/structure/B1237310.png)
![2-[(5Z)-5-[(1-methylpyrrol-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B1237312.png)


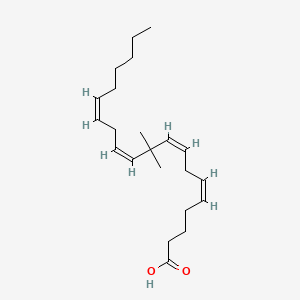
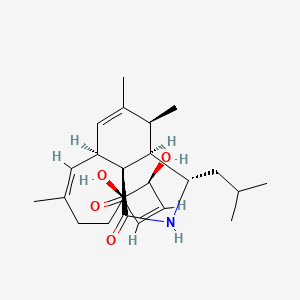
![[(3'R,4S,5'S,6S,6'S,8R,10E,13S,14E,16E,20R,21R,24S)-6'-[(E)-But-2-en-2-yl]-3',24-dihydroxy-21-methoxy-5',11,13,22-tetramethyl-2-oxospiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-12-yl] 2-methylpropanoate](/img/structure/B1237321.png)
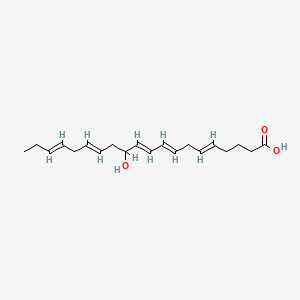
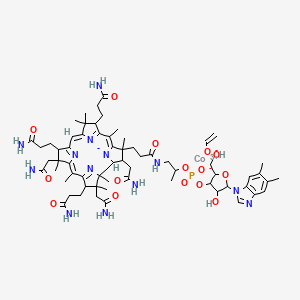
![(1S,3R,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2R,5R)-6-fluoro-5-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B1237327.png)
